N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide
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Overview
Description
N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group, a formyl group, and a phenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide typically involves the following steps:
Formation of Biphenyl-2-ylamine: Biphenyl-2-ylamine can be synthesized through the reduction of biphenyl-2-nitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation Reaction: The biphenyl-2-ylamine is then acylated with 2-(4-formyl-phenoxy)acetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents may also be employed to improve reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The biphenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenyl-2-yl-2-(4-carboxy-phenoxy)-acetamide.
Reduction: Biphenyl-2-yl-2-(4-hydroxymethyl-phenoxy)-acetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound may be used in studies investigating its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the biphenyl and phenoxy groups can engage in hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide can be compared with similar compounds such as:
N-Biphenyl-2-yl-2-(4-methoxy-phenoxy)-acetamide:
N-Biphenyl-2-yl-2-(4-nitro-phenoxy)-acetamide: The presence of a nitro group introduces different electronic properties and reactivity.
N-Biphenyl-2-yl-2-(4-hydroxy-phenoxy)-acetamide: The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and interactions.
This compound is unique due to the presence of the formyl group, which provides specific reactivity and potential for covalent interactions in biological systems.
Properties
IUPAC Name |
2-(4-formylphenoxy)-N-(2-phenylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-14-16-10-12-18(13-11-16)25-15-21(24)22-20-9-5-4-8-19(20)17-6-2-1-3-7-17/h1-14H,15H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBOXNJTXICJKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332215 |
Source
|
Record name | 2-(4-formylphenoxy)-N-(2-phenylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806016 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17172-60-0 |
Source
|
Record name | 2-(4-formylphenoxy)-N-(2-phenylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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